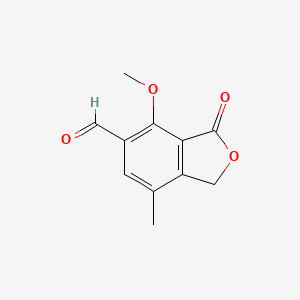

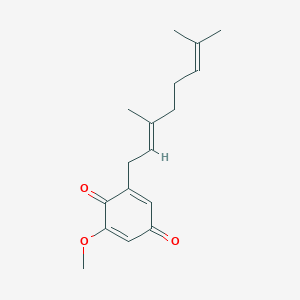

dictyosphaeric acid B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

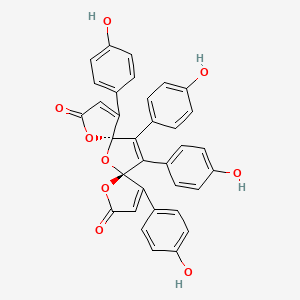

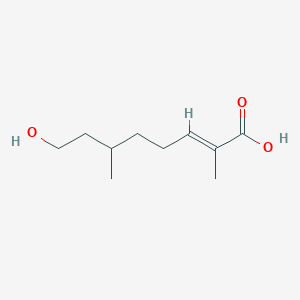

dictyosphaeric acid B is a natural product found in Penicillium with data available.

Applications De Recherche Scientifique

Discovery and Characterization

- Dictyosphaeric acids A and B were first identified in a previously undescribed Penicillium sp. obtained from the alga Dictyosphaeria versluyii. These polyketides, along with the known anthraquinone carviolin, were products of fungal fermentation. The stereochemistry of these acids was determined using J-based configuration analysis and various spectroscopy methods (Bugni et al., 2004).

Synthetic Approaches

- A synthetic route to the tricyclic core of dictyosphaeric acids was established, starting from readily available compounds. This synthesis involved nine steps, including ring-closing metathesis to produce a 13-membered macrolactone, and a doubly tethered intramolecular Michael addition (Barfoot et al., 2008).

Algal Research and Biofuel Potential

- Research on Dictyosphaerium sp., from which dictyosphaeric acid B was originally isolated, indicates its potential for biodiesel production. The study focused on how varying levels of glucose and glycerol affect the growth and lipid production of this microalga, demonstrating its ability to grow heterotrophically and mixotrophically. This suggests potential industrial applications for the organism’s lipid content (Ogbonna & Ogbonna, 2018).

Biomedical and Cellular Research

- The social amoeba Dictyostelium discoideum, related to the Dictyosphaerium genus, is increasingly used for biomedical research, including the study of immune-cell disease, chemotaxis, and neuroprotective drug action. This underscores the broad potential of this compound’s source organism in molecular and cellular biology (Williams et al., 2006).

Ecological and Environmental Studies

- Dictyosphaerium sp. exhibits resilience to nonylphenol (NP), an environmental contaminant. A study showed enhanced extracellular polymeric substances (EPS) excretion in algae exposed to NP, suggesting a potential role in bioremediation and environmental protection (Cheng et al., 2020).

Propriétés

Formule moléculaire |

C22H26O9 |

|---|---|

Poids moléculaire |

434.4 g/mol |

Nom IUPAC |

(2E,4E,6E)-7-[(1S,2R,6S,12R,13S,16S)-1,2,13-trihydroxy-6-methyl-8,15-dioxo-7,11-dioxatricyclo[7.6.1.012,16]hexadec-9-en-10-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C22H26O9/c1-12-7-6-9-15(24)22(29)16(25)11-13(23)20-19(22)18(21(28)30-12)14(31-20)8-4-2-3-5-10-17(26)27/h2-5,8,10,12-13,15,19-20,23-24,29H,6-7,9,11H2,1H3,(H,26,27)/b3-2+,8-4+,10-5+/t12-,13-,15+,19-,20-,22-/m0/s1 |

Clé InChI |

OAVFOGVWUAUSDJ-FQYKNUEKSA-N |

SMILES isomérique |

C[C@H]1CCC[C@H]([C@]2([C@@H]3[C@H]([C@H](CC2=O)O)OC(=C3C(=O)O1)/C=C/C=C/C=C/C(=O)O)O)O |

SMILES canonique |

CC1CCCC(C2(C3C(C(CC2=O)O)OC(=C3C(=O)O1)C=CC=CC=CC(=O)O)O)O |

Synonymes |

dictyosphaeric acid B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

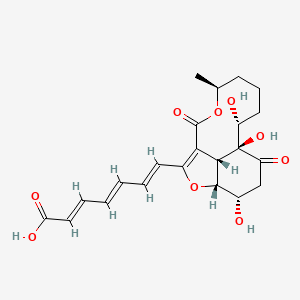

![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)

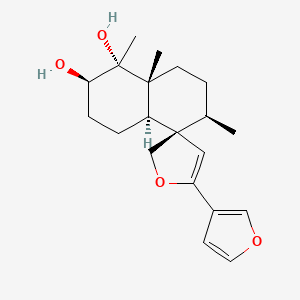

![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)